molecular formula C14H12O3 B1616576 3-Methoxyphenyl benzoate CAS No. 5554-24-5

3-Methoxyphenyl benzoate

Cat. No.: B1616576
CAS No.: 5554-24-5
M. Wt: 228.24 g/mol
InChI Key: RJQSMMZRWQXFTQ-UHFFFAOYSA-N
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Description

3-Methoxyphenyl benzoate (C₁₄H₁₂O₃) is an ester derived from benzoic acid and 3-methoxyphenol. Its structure comprises a benzoate group linked to a phenyl ring substituted with a methoxy (-OCH₃) group at the meta position. For example, triazine-based analogs in and employ multi-step procedures using reagents like DIPEA and column chromatography for purification, yielding high-purity products (80–90%) .

Properties

CAS No.

5554-24-5

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

(3-methoxyphenyl) benzoate

InChI

InChI=1S/C14H12O3/c1-16-12-8-5-9-13(10-12)17-14(15)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

RJQSMMZRWQXFTQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC=C1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The ester group in 3-methoxyphenyl benzoate undergoes nucleophilic substitution with various nucleophiles. Key findings include:

Cyanide Ion (CN⁻) Attack

Reactions with cyanide ions in 80% H₂O/20% DMSO follow second-order kinetics. The methoxy group’s electron-donating effects slightly reduce reactivity compared to electron-withdrawing substituents:

Substituent on BenzoateRate Constant (kₙ, M⁻¹s⁻¹)
3-Methoxy (this compound)0.0768 ± 0.0007
4-Nitro42.5 ± 0.6
3-Acetyl0.141 ± 0.001

The lower kₙ value for this compound reflects reduced electrophilicity at the carbonyl carbon due to resonance donation from the methoxy group .

Aminolysis with Alicyclic Amines

Reactions with secondary alicyclic amines (e.g., piperidine, morpholine) proceed via a zwitterionic tetrahedral intermediate (T⁺⁻). Key mechanistic steps include:

  • Nucleophilic attack : Amine attacks the carbonyl carbon, forming T⁺⁻.

  • Deprotonation : T⁺⁻ loses a proton to yield an anionic intermediate (T⁻).

  • Collapse of T⁻ : Release of 4-nitrophenoxide and formation of the amide product .

Rate-determining steps vary with amine basicity. For morpholine, nonlinear kinetics suggest competing pathways involving T⁺⁻ and T⁻ .

Substituent Effects on Reactivity

The 3-methoxy group exerts electronic and steric influences:

  • Electronic Effects : Resonance donation decreases electrophilicity at the ester carbonyl, slowing reactions with nucleophiles like CN⁻ .

  • Steric Effects : Ortho-substitution introduces minimal steric hindrance, preserving accessibility to the carbonyl group .

Comparative reactivity with analogs:

CompoundRelative Reactivity (vs. 3-Methoxy)Key Factor
4-Nitrophenyl benzoate550× fasterEWG activation
3-Chlorophenyl benzoate2× fasterModerate EWG
4-Methoxyphenyl benzoateSimilarComparable EDG

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group .

Hydrolysis and Stability

Under acidic or basic conditions, hydrolysis proceeds via:

  • Acidic Hydrolysis : Protonation of the carbonyl oxygen followed by nucleophilic water attack.

  • Basic Hydrolysis : Direct hydroxide ion attack, forming benzoic acid and 3-methoxyphenol .

The methoxy group stabilizes the transition state in basic hydrolysis through resonance, but this effect is overshadowed by its electron donation in most nucleophilic reactions .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to benzyl alcohol derivatives, though the methoxy group remains intact.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles (e.g., NO₂⁺) to the para position on its aromatic ring, enabling nitration or sulfonation at controlled conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogs include:

  • Benzyl benzoate (C₁₄H₁₂O₂): Lacks the methoxy group but shares the benzoyloxy moiety. Naturally occurring in Filipendula ulmaria, it exhibits a balsamic odor and antimicrobial activity against Gram-positive bacteria .
  • 2-Methoxybenzyl benzoate (C₁₅H₁₄O₃): Features a methoxy group at the ortho position, altering polarity and bioactivity compared to the meta-substituted derivative .
  • Methyl 3-methoxybenzoate (C₉H₁₀O₃): A simpler ester with a methyl group instead of a phenyl ring, affecting volatility and industrial applications .
  • Hexyl benzoate (C₁₃H₁₈O₂): A longer alkyl chain increases lipophilicity, influencing its use in fragrances .

Physical Properties

Compound Molecular Formula Melting Point (°C) Polarity (Rf) Key Characteristics
3-Methoxyphenyl benzoate C₁₄H₁₂O₃ Not reported Not reported Meta-substitution likely reduces symmetry, affecting crystallization
Benzyl benzoate C₁₄H₁₂O₂ 18–20 (liquid) N/A Balsamic odor, low volatility
Compound 5k () C₂₆H₂₂N₄O₇ 79–82 Rf = 0.18 High yield (90%), triazine core
Compound 5d () C₂₃H₁₇ClN₄O₄ 151.5–156 Rf = 0.55 Chlorophenoxy group increases melting point

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